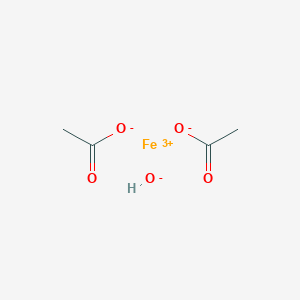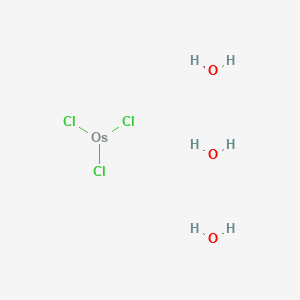
Osmium trichloride trihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Osmium trichloride trihydrate is an inorganic compound with the chemical formula OsCl₃·3H₂O. It is a hydrate form of osmium trichloride, characterized by dark green crystals. This compound is notable for its use in various chemical reactions and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Osmium trichloride trihydrate can be synthesized through several methods:
- Osmium metal reacts with chlorine gas to form osmium trichloride, which can then be hydrated to form the trihydrate:
Direct Chlorination: 2Os+3Cl2→2OsCl3
Osmium tetrachloride can be heated to produce osmium trichloride and chlorine gas:Thermal Decomposition: 2OsCl4→2OsCl3+Cl2
Industrial Production Methods: Industrial production typically involves the direct chlorination method due to its simplicity and efficiency. The reaction is conducted under controlled conditions to ensure the complete conversion of osmium to its trichloride form, followed by hydration to obtain the trihydrate.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often forming higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state osmium compounds.
Substitution: Ligand substitution reactions are common, where chloride ions are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Such as nitric acid or hydrogen peroxide.
Reducing Agents: Such as hydrogen gas or sodium borohydride.
Ligands: Such as phosphines or amines for substitution reactions.
Major Products:
Oxidation: Osmium tetroxide (OsO₄).
Reduction: Osmium dichloride (OsCl₂).
Substitution: Various organometallic complexes.
Aplicaciones Científicas De Investigación
Osmium trichloride trihydrate is utilized in numerous scientific fields:
Biology: Investigated for its potential use in biological imaging and as a catalyst in biochemical reactions.
Medicine: Explored for its anticancer properties, particularly in the development of osmium-based drugs.
Industry: Used as a catalyst in organic synthesis and in the production of fine chemicals.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to form complexes with various ligands. These complexes can interact with molecular targets such as enzymes or DNA, influencing biological pathways. The exact mechanism depends on the specific application and the nature of the ligands involved.
Comparación Con Compuestos Similares
- Ruthenium trichloride trihydrate (RuCl₃·3H₂O)
- Iridium trichloride trihydrate (IrCl₃·3H₂O)
- Rhodium trichloride trihydrate (RhCl₃·3H₂O)
Comparison: Osmium trichloride trihydrate is unique due to its higher density and distinct catalytic properties compared to its group 8 counterparts. While ruthenium and iridium compounds are also used in catalysis and medicinal chemistry, osmium compounds often exhibit higher stability and different reactivity patterns, making them suitable for specific applications .
Propiedades
IUPAC Name |
trichloroosmium;trihydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.3H2O.Os/h3*1H;3*1H2;/q;;;;;;+3/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UACQLNPCDXDCID-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.Cl[Os](Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3H6O3Os |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40721565 |
Source


|
| Record name | Trichloroosmium--water (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40721565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135296-80-9 |
Source


|
| Record name | Trichloroosmium--water (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40721565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
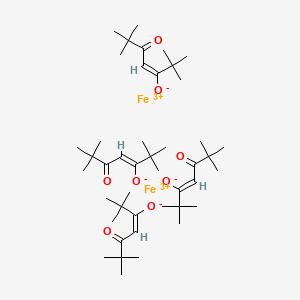
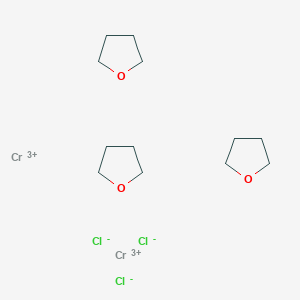
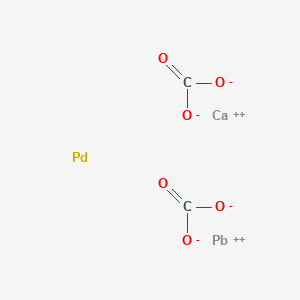
![tert-Butyl {[1-(aminomethyl)cyclopropyl]methyl}methylcarbamate hydrochloride](/img/structure/B8086086.png)
![tert-Butyl ({1-[(methylamino)methyl]cyclopropyl}methyl)carbamate hydrochloride](/img/structure/B8086087.png)
![1-[(Methylamino)methyl]cyclopropanecarboxylic acid hydrochloride](/img/structure/B8086092.png)
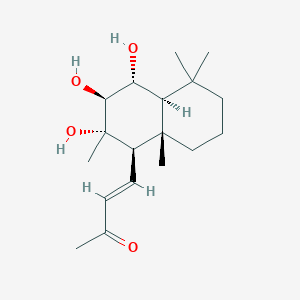
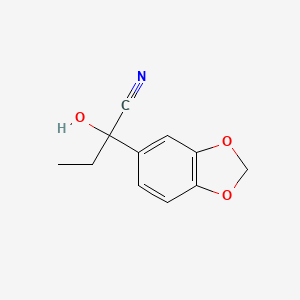
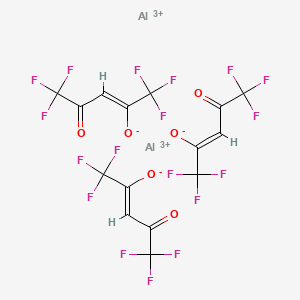
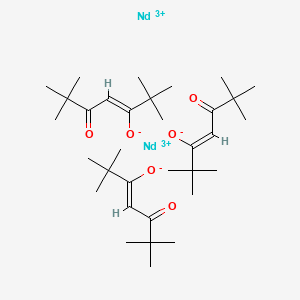

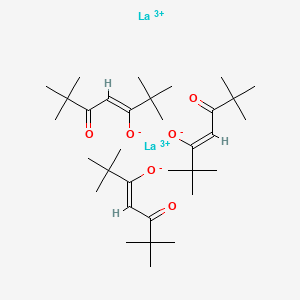
![trifluoro-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]boranuide](/img/structure/B8086157.png)
